GABAB Receptor Binding Affinity: R-Phenibut Exhibits >100-Fold Higher Affinity Than S-Phenibut
In competitive radioligand binding assays using [3H]-R-baclofen on rat cerebellar membranes, R-phenibut was approximately 100-fold more potent than S-phenibut in displacing the radioligand [1]. In a separate study using the selective GABAB receptor antagonist [3H]CGP54626, R-phenibut demonstrated a binding affinity (Ki) of 92 ± 3 μM, compared to 177 ± 2 μM for racemic phenibut and 6.0 ± 1 μM for the reference agonist R-baclofen [2]. This indicates that R-phenibut has approximately twice the GABAB receptor affinity of the racemic mixture.
| Evidence Dimension | GABAB Receptor Binding Affinity |
|---|---|
| Target Compound Data | R-phenibut: ~100-fold higher potency vs. S-phenibut in [3H]-R-baclofen displacement; Ki = 92 ± 3 μM vs. [3H]CGP54626 |
| Comparator Or Baseline | S-phenibut: ~100-fold lower potency in [3H]-R-baclofen displacement; Racemic phenibut: Ki = 177 ± 2 μM; R-baclofen: Ki = 6.0 ± 1 μM |
| Quantified Difference | R-phenibut is ~100-fold more potent than S-phenibut; R-phenibut has ~2-fold higher affinity than racemic phenibut (92 μM vs. 177 μM) |
| Conditions | Rat cerebellar membrane preparations; [3H]-R-baclofen displacement assay; [3H]CGP54626 competitive binding assay |
Why This Matters
This establishes that the R-enantiomer is the sole driver of GABAB receptor engagement, and sourcing the isolated R-enantiomer is essential for experiments where GABAB activation is the intended mechanism.
- [1] Allan, R. D., Bates, M. C., Drew, C. A., et al. (1990). A new synthesis resolution and in vitro activities of (R)- and (S)-β-Phenyl-Gaba. Tetrahedron, 46(7), 2511-2524. View Source
- [2] Dambrova, M., Zvejniece, L., Liepinsh, E., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. View Source
